5-Bromo-3-chloro-4-iodo-2-methoxypyridine
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Overview
Description
5-Bromo-3-chloro-4-iodo-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H4BrClINO It is a derivative of pyridine, characterized by the presence of bromine, chlorine, iodine, and methoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-4-iodo-2-methoxypyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the sequential halogenation and methoxylation of pyridine. The process may involve:
Halogenation: Introduction of bromine, chlorine, and iodine atoms to the pyridine ring through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group (-OCH3) via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles and Electrophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
5-Bromo-3-chloro-4-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-4-iodo-2-methoxypyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-iodo-4-methoxypyridine
- 3-Bromo-5-chloro-2-methoxypyridine
- 4-Bromo-5-chloro-2-methoxypyridine
Comparison
Compared to similar compounds, 5-Bromo-3-chloro-4-iodo-2-methoxypyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications, such as specific types of coupling reactions or biological assays.
Properties
Molecular Formula |
C6H4BrClINO |
---|---|
Molecular Weight |
348.36 g/mol |
IUPAC Name |
5-bromo-3-chloro-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C6H4BrClINO/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3 |
InChI Key |
MYNAAYHYYHFATG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1Cl)I)Br |
Origin of Product |
United States |
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